3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one
Description
3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one is a xanthen-9-one derivative characterized by bulky tert-butyl(dimethyl)silyl (TBS) ether groups at the 3- and 6-positions of the xanthene core. These silyl protecting groups enhance lipophilicity and stability under basic conditions, making the compound valuable in organic synthesis and medicinal chemistry. The xanthen-9-one scaffold itself is a tricyclic aromatic system with a ketone group at position 9, known for its diverse biological activities, including enzyme inhibition and antioxidant properties .
Properties
IUPAC Name |
3,6-bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4Si2/c1-24(2,3)30(7,8)28-17-11-13-19-21(15-17)27-22-16-18(12-14-20(22)23(19)26)29-31(9,10)25(4,5)6/h11-16H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLRKZSMYDILQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376701 | |
| Record name | 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121714-18-9 | |
| Record name | 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Conditions
The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBSCl) under inert atmosphere. A representative procedure involves:
| Component | Quantity | Role |
|---|---|---|
| 3,6-Dihydroxyxanthen-9-one | 1.00 equiv | Substrate |
| TBSCl | 2.20–2.50 equiv | Silylating agent |
| Imidazole | 4.00–5.00 equiv | Base (scavenges HCl) |
| DMF or DCM | 0.1–0.5 M | Solvent |
| Reaction Temperature | 23–40°C | Time: 12–24 hours |
Mechanistic Insight : Imidazole deprotonates the hydroxyl groups, facilitating nucleophilic attack on TBSCl. The bulky tert-butyl groups hinder over-silylation at other positions.
Workup and Isolation
Post-reaction, the mixture is quenched with ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated. Crude yields typically range from 70–85% before purification.
Purification via Column Chromatography
Silica gel chromatography (hexane/ethyl acetate gradient) resolves the product from unreacted TBSCl and di-silylated byproducts. Critical parameters include:
-
Column Loading : Adsorption of the crude product onto silica gel (1:10 w/w ratio) prior to loading.
-
Elution Gradient : 5–20% ethyl acetate in hexane yields optimal separation, with Rf ≈ 0.3–0.4 (TLC monitoring).
-
Recovery : Isolated yields after purification range from 50–65%.
Characterization and Analytical Data
Spectroscopic Confirmation
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H36O4Si2 |
| Molecular Weight | 456.72 g/mol |
| Density | 1.042 g/cm³ |
| Boiling Point | 475.2°C (760 mmHg) |
| Flash Point | 200.4°C |
Optimization and Troubleshooting
Yield Enhancement Strategies
Common Pitfalls
-
Hydrolysis Risk : Residual moisture converts TBSCl to tert-butyldimethylsilanol, reducing yields. Rigorous solvent drying (molecular sieves) is essential.
-
Byproduct Formation : Mono-silylated intermediates (Rf ≈ 0.2) require careful chromatographic separation.
Applications and Downstream Modifications
The TBS-protected xanthone serves as a precursor for:
Chemical Reactions Analysis
TAK-677 undergoes various chemical reactions, including:
Oxidation: TAK-677 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: TAK-677 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one serves as a versatile building block in organic chemistry. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.
Key Reactions:
- Substitution Reactions: The silyl ether groups can be replaced with other functional groups under appropriate conditions, facilitating the creation of derivatives with tailored properties.
- Oxidation and Reduction: The compound can participate in redox reactions, allowing for the modification of its functional groups to enhance reactivity or stability.
Material Science
In material science, this compound has been explored for its potential use in creating advanced materials such as polymers and nanocomposites. Its unique structure contributes to improved mechanical properties and thermal stability.
Applications:
- Nanocomposites: Incorporation into polymer matrices to enhance mechanical strength and thermal resistance.
- Coatings: Development of protective coatings that leverage the compound's chemical stability.
Biomedical Applications
Emerging research has indicated potential biomedical applications for this compound, particularly in drug development and delivery systems.
Case Studies:
- Drug Development: Preliminary studies suggest that derivatives of this compound may exhibit activity against specific biological targets, including enzymes involved in metabolic pathways.
- Drug Delivery Systems: The compound's silyl groups may facilitate the formulation of drug delivery systems that improve bioavailability and target specificity.
Data Tables
| Application Area | Description | Examples/Notes |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Substitution reactions |
| Material Science | Development of advanced materials | Nanocomposites and coatings |
| Biomedical Research | Potential drug development and delivery systems | Activity against metabolic enzymes |
Mechanism of Action
TAK-677 exerts its effects by binding to β3-adrenergic receptors, which are primarily found in adipose tissue and skeletal muscle. Upon binding, TAK-677 activates these receptors, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in enhanced lipolysis and thermogenesis, contributing to increased energy expenditure and fat oxidation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one and their substituents:
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | TBS-O- (3,6) | ~542.9* | High lipophilicity, acid-labile silyl groups |
| 3,6-Dihydroxy-xanthen-9-one (CAS 1214-24-0) | -OH (3,6) | 228.2 | Polar, prone to oxidation/metabolism |
| 3,6-Bis(dimethylamino)-9H-xanthen-9-one | -N(CH₃)₂ (3,6) | 280.4 | Basic amino groups, air-sensitive |
| 3,6-Dimethoxy-9H-xanthen-9-one (CAS 15007-07-5) | -OCH₃ (3,6) | 256.3 | Moderate lipophilicity, electron-donating |
| 3,6-Dimethylxanthone (CAS 19814-69-8) | -CH₃ (3,6) | 224.3 | Low steric hindrance, hydrophobic |
*Calculated based on molecular formula.
Key Observations :
- Lipophilicity : The TBS-protected compound exhibits significantly higher lipophilicity than hydroxyl- or methoxy-substituted analogs, enhancing membrane permeability but reducing aqueous solubility .
- Electronic Effects : Electron-withdrawing ketone and silyl ether groups contrast with electron-donating -N(CH₃)₂ or -OCH₃, altering reactivity in synthetic applications .
Stability Comparison :
- Silyl ethers offer superior stability under basic conditions compared to amino or hydroxyl groups.
- Amino derivatives (e.g., -N(CH₃)₂) are susceptible to oxidation, as seen in color changes upon air exposure .
Physicochemical Properties
| Property | 3,6-Bis(TBS-O-)xanthen-9-one | 3,6-Dihydroxy-xanthen-9-one | 3,6-Bis(dimethylamino)-xanthen-9-one |
|---|---|---|---|
| LogP (Predicted) | ~6.5 | ~1.8 | ~2.5 |
| Solubility in H₂O | Low | Moderate | Low (basic conditions increase) |
| Melting Point | Not reported | >220°C (decomposes) | Brown solid, mp not reported |
Biological Activity
3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one is a synthetic compound derived from xanthone, a class of organic compounds known for their diverse biological activities. The incorporation of tert-butyl(dimethyl)silyl groups enhances the compound's stability and solubility, potentially influencing its biological interactions. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The structural features include:
- Xanthone Core : The xanthone moiety is known for its ability to interact with various biological targets.
- Silyl Groups : The presence of tert-butyl(dimethyl)silyl groups increases lipophilicity, which may enhance membrane permeability.
| Property | Value |
|---|---|
| Molecular Weight | 414.73 g/mol |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
| Melting Point | Not specified |
Antioxidant Activity
Research indicates that xanthones possess significant antioxidant properties. Studies have shown that derivatives like this compound can scavenge free radicals and reduce oxidative stress in cells. This activity may be attributed to the electron-rich nature of the xanthone structure.
Anticancer Potential
Xanthones are noted for their anticancer effects. In vitro studies suggest that this compound exhibits cytotoxicity against various cancer cell lines. Mechanisms proposed include:
- Induction of apoptosis
- Inhibition of cell proliferation
- Modulation of signaling pathways related to cancer growth
Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptotic markers, indicating its potential as an anticancer agent.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound revealed activity against several bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic pathways.
The biological activities of this compound are likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : By acting as a scavenger of ROS, the compound may protect cells from oxidative damage.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at specific phases, leading to reduced proliferation.
- Signal Transduction Pathway Alteration : The compound may influence pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation risks during synthesis or purification steps .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as silyl ether derivatives can hydrolyze to form irritants .
- First Aid : For skin exposure, wash immediately with soap and water; for eye contact, flush with water for 15 minutes and consult a physician .
- Waste Disposal : Segregate halogenated waste (e.g., from iodination steps) and follow institutional guidelines for silyl-containing compounds .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer :
- Stepwise Protection : Start with xanthen-9-one derivatives. Protect hydroxyl groups using tert-butyl(dimethyl)silyl (TBS) chloride in anhydrous dichloromethane with imidazole as a base. Monitor reaction progress via TLC (mobile phase: ethyl acetate/hexanes) .
- Oxidation/Reduction : For intermediates, employ controlled redox cycling (e.g., iodine-mediated oxidation in N-methyl-2-pyrrolidinone (NMP) at 110°C) to avoid over-oxidation .
- Example Protocol :
| Step | Reagents/Conditions | Monitoring Method |
|---|---|---|
| Silylation | TBSCl, imidazole, DCM, 0°C → RT | TLC (Rf shift) |
| Oxidation | I₂, Na₃PO₄, NMP, 110°C | LCMS (280 nm absorbance) |
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer :
- ¹H-NMR : Confirm silyl ether peaks (δ 0.1–0.3 ppm for Si(CH₃)₂) and aromatic proton integration .
- LCMS : Use a C18 column with a MeOH/water gradient (0.1% formic acid) to detect demethylated byproducts (e.g., m/z shifts ±14 Da) .
- Elemental Analysis : Validate C, H, and Si content to confirm stoichiometry .
Advanced Research Questions
Q. How can chromatographic challenges during purification of this compound be mitigated?
- Methodological Answer :
- Byproduct Management : Use reductive amination (e.g., NaCNBH₃ in glacial acetic acid) to convert trimethylamine byproducts into separable derivatives .
- Column Optimization : Employ silica gel with intermediate polarity (e.g., 2:2:1 ethyl acetate/hexanes/dichloromethane) for TLC-guided flash chromatography .
- Scale Considerations : At <1 mmol scale, prioritize preparative HPLC over gravity columns to resolve closely eluting species .
Q. What strategies improve yield in large-scale synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Replace NMP with dimethylacetamide (DMAc) for better solubility and lower viscosity at scale .
- Catalytic Efficiency : Optimize iodine stoichiometry (1.0–1.2 equiv.) to balance oxidation kinetics and side reactions .
- Temperature Gradients : Gradually increase from 90°C to 110°C to minimize thermal degradation .
Q. How do structural modifications (e.g., substituent changes) affect the photophysical properties of xanthen-9-one derivatives?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., dimethylamino or triphenylsilyl substituents) and analyze UV-Vis absorption/emission spectra .
- Data Example :
| Substituent (X) | λₐbs (nm) | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| O | 280 | 6.5 | 97 |
| CMe₂ | 290 | 9.0 | 86 |
| SiMe₂ | 310 | 3.5 | 71 |
- Mechanistic Insight : Electron-donating groups (e.g., -NMe₂) redshift absorption due to extended π-conjugation .
Q. How should researchers address contradictions in reported synthetic yields for similar xanthen-9-one derivatives?
- Methodological Answer :
- Variable Control : Replicate literature procedures while documenting exact reagent grades (e.g., NaCNBH₃ purity ≥95%), solvent dryness, and inert atmosphere conditions .
- Byproduct Profiling : Use high-resolution MS to identify undocumented impurities (e.g., over-oxidized quinones) that may skew yield calculations .
- Statistical Validation : Perform triplicate syntheses to assess reproducibility and report standard deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
